1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol
Overview
Description
1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrolidine derivative with a thiazole ring attached to the nitrogen atom. It has been studied for its ability to modulate certain biochemical and physiological processes in the body, making it a promising candidate for drug development.
Mechanism of Action
The exact mechanism of action of 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is not fully understood. However, it is believed to act on certain receptors in the brain, including the cholinergic and dopaminergic systems. By modulating these systems, the compound may help to improve cognitive function and motor control in patients with neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has a range of biochemical and physiological effects in the body. These include the modulation of neurotransmitter systems in the brain, as well as the regulation of certain enzymes and signaling pathways. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol in lab experiments is its specificity. The compound has been shown to selectively target certain receptors and signaling pathways, making it a valuable tool for studying these systems in detail. However, one limitation is that the compound can be difficult to synthesize and purify, which may limit its availability for certain experiments.
Future Directions
There are several potential future directions for research on 1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol. One area of interest is in the development of new drugs for the treatment of neurological disorders. The compound's ability to modulate neurotransmitter systems in the brain makes it a promising candidate for drug development. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other areas of medicine.
Scientific Research Applications
1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to modulate certain neurotransmitter systems in the brain, leading to improved cognitive function and motor control.
properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)ethyl]pyrrolidin-3-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-7(9-10-3-5-13-9)11-4-2-8(12)6-11/h3,5,7-8,12H,2,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREVUQMCBGOQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N2CCC(C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270285 | |
Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1420884-68-9 | |
Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420884-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyrrolidinol, 1-[1-(2-thiazolyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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